molecular formula C8H14O B12688445 3,5-Octadien-1-ol, (3Z,5E)- CAS No. 70664-96-9

3,5-Octadien-1-ol, (3Z,5E)-

Cat. No.: B12688445
CAS No.: 70664-96-9
M. Wt: 126.20 g/mol
InChI Key: ZVVFQUSSYQVVJC-ICWBMWKASA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Octadien-1-ol, (3Z,5E)- can be achieved through several methods. One common approach involves the hydroboration-oxidation of 1,5-octadiene. This method typically uses diborane (B2H6) or borane-tetrahydrofuran (BH3-THF) complex for the hydroboration step, followed by oxidation with hydrogen peroxide (H2O2) in the presence of a base such as sodium hydroxide (NaOH) .

Industrial Production Methods: Industrial production of 3,5-Octadien-1-ol, (3Z,5E)- often involves the catalytic hydrogenation of 1,5-octadiene using a suitable catalyst such as palladium on carbon (Pd/C) . This method is preferred for large-scale production due to its efficiency and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions: 3,5-Octadien-1-ol, (3Z,5E)- undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Substitution: Thionyl chloride (SOCl2) in the presence of pyridine.

Major Products:

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: Saturated alcohols.

    Substitution: Alkyl halides.

Scientific Research Applications

Chemistry: 3,5-Octadien-1-ol, (3Z,5E)- is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of complex molecules in organic synthesis .

Biology: In biological research, this compound is used to study the effects of aliphatic alcohols on cellular processes. It is also employed in the synthesis of biologically active molecules .

Industry: In the industrial sector, this compound is used in the production of fragrances, flavors, and other specialty chemicals .

Comparison with Similar Compounds

Uniqueness: 3,5-Octadien-1-ol, (3Z,5E)- is unique due to its specific (3Z,5E) configuration, which imparts distinct chemical and physical properties. This configuration affects its reactivity and interactions with other molecules, making it valuable in specific applications .

Properties

CAS No.

70664-96-9

Molecular Formula

C8H14O

Molecular Weight

126.20 g/mol

IUPAC Name

(3Z,5E)-octa-3,5-dien-1-ol

InChI

InChI=1S/C8H14O/c1-2-3-4-5-6-7-8-9/h3-6,9H,2,7-8H2,1H3/b4-3+,6-5-

InChI Key

ZVVFQUSSYQVVJC-ICWBMWKASA-N

Isomeric SMILES

CC/C=C/C=C\CCO

Canonical SMILES

CCC=CC=CCCO

Origin of Product

United States

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